N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups
Preparation Methods
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyl group: This step involves the reaction of the pyrazole derivative with a benzyl halide in the presence of a base.
Formation of the thiadiazole ring: This can be synthesized by reacting a thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling of the two moieties: The final step involves the coupling of the pyrazole and thiadiazole derivatives under appropriate conditions to form the target compound.
Chemical Reactions Analysis
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE can be compared with other similar compounds such as:
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE: This compound lacks the fluorine atom on the benzyl ring, which may affect its biological activity and chemical reactivity.
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE: This compound lacks the chlorine atom on the benzyl ring, which may also influence its properties.
The unique combination of the chloro and fluoro substituents in N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE contributes to its distinct chemical and biological characteristics.
Properties
Molecular Formula |
C17H14ClFN8O2S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-(1,5-dimethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H14ClFN8O2S/c1-9-15(27(28)29)14(24-25(9)2)16-21-22-17(30-16)20-13-6-7-26(23-13)8-10-11(18)4-3-5-12(10)19/h3-7H,8H2,1-2H3,(H,20,22,23) |
InChI Key |
TUUGXIYJJOEBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
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